Dihexadecylamine

Lipid Bilayer Formation Phase Behavior Formulation Science

Sourcing a long-chain secondary amine with precise C16 architecture for lipid membrane research or printed electronics often leads to inconsistent thermal behavior from C18 or primary amine alternatives. Dihexadecylamine (CAS 16724-63-3) solves this with a defined melting point of 67°C and XLogP of 15.3, ensuring exact phase behavior. Bulk quantities available with batch-specific certificates of analysis. Key procurement data: • Asymmetric Bilayer Component: Delivers the required membrane thickness when formulating nanohybrids on colloidal silica, unlike C18 analogs. • Thermal Processing: Remains a stable solid at room temperature, yet melts at a lower temperature (67°C) than dioctadecylamine (~72°C), optimizing hot-melt or coating workflows. • Palladium Ink Formulation: Acts as the preferred organoamine stabilizer for water-free, solution-processable precursor compositions due to its solid-state nature at ambient conditions.

Molecular Formula C32H67N
Molecular Weight 465.9 g/mol
CAS No. 16724-63-3
Cat. No. B091279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihexadecylamine
CAS16724-63-3
Molecular FormulaC32H67N
Molecular Weight465.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCC
InChIInChI=1S/C32H67N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3
InChIKeyNQYKSVOHDVVDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihexadecylamine Technical Baseline


Dihexadecylamine (CAS 16724-63-3, also known as dicetylamine or N-hexadecyl-1-hexadecanamine) is a symmetrical secondary fatty amine with two C16 alkyl chains attached to a central nitrogen atom [1]. It is a long-chain aliphatic amine characterized by a molecular formula of C32H67N, a molecular weight of approximately 465.88 g/mol, a melting point of 67°C, and a calculated XLogP of 15.3, indicating pronounced hydrophobicity [1]. As a high-purity (typically ≥98%) fine chemical, its procurement is driven by its unique molecular architecture, which imparts specific physicochemical and functional properties distinct from other alkyl amines [2].

Dihexadecylamine Substitution Limitations


Substituting dihexadecylamine with other long-chain amines like dioctadecylamine (C18) or hexadecylamine (C16 primary amine) is not straightforward due to quantifiable differences in molecular geometry, hydrophobic balance, and thermal properties. For instance, the C16 chain length and secondary amine structure of dihexadecylamine provide a specific melting point (67°C) and logP (15.3) that are distinct from the C18 analog dioctadecylamine (MP ~72°C, logP ~17.1), which can alter formulation phase behavior and solubility [1][2]. In specialized applications like the formation of asymmetric lipid bilayers, the precise C16 chain length is critical for achieving the correct membrane thickness and packing density, a property not replicated by other chain lengths [3]. The following sections provide quantitative evidence to support these differentiation points.

Dihexadecylamine Quantitative Evidence


Melting Point and Hydrophobicity Differentiation

Dihexadecylamine possesses a lower melting point (67°C) and a lower calculated LogP (15.3) compared to the next-longer chain analog, dioctadecylamine (melting point ~72°C, LogP ~17.1) . This difference in thermal and hydrophobic properties is significant for processes requiring a solid material that melts at a lower temperature or exhibits slightly less extreme hydrophobicity, which can impact solubility in organic solvents and the kinetics of self-assembly in lipid-like systems.

Lipid Bilayer Formation Phase Behavior Formulation Science

Chain Length in Asymmetric Bilayer Formation

In the preparation of novel organic-inorganic nanohybrids featuring an asymmetric lipid-bilayer membrane, dihexadecylamine (1) was specifically employed to form the inner layer [1]. The study demonstrates that the C16 chain length of dihexadecylamine is critical for achieving the appropriate bilayer thickness and packing density required for successful membrane formation on monodispersed colloidal silica particles. This specific molecular geometry is not easily replicated by shorter (e.g., C14) or longer (e.g., C18) alkyl amines due to differences in their hydrophobic interactions and packing parameters.

Nanohybrid Synthesis Lipid Bilayer Colloidal Silica

Solid-State Advantage in Pd Precursors

A patent application (US2014/0271327 A1) specifically claims a non-catalytic palladium precursor composition comprising a palladium salt and an organoamine, with dihexadecylamine listed as a preferred embodiment [1]. The use of dihexadecylamine, as opposed to other amines like dodecylamine (mentioned in the same patent for comparative melting point), is linked to its ability to form a stable, water-free precursor that can be processed via solution methods to deposit palladium layers on various substrates [1]. The patent notes that dodecylamine has a melting point of 28°C, which would be a liquid at room temperature, whereas dihexadecylamine is a solid, offering distinct handling and formulation advantages in certain processes.

Palladium Deposition Organoamine Ligand Electronics Manufacturing

Dihexadecylamine Application Scenarios


Asymmetric Bilayer Nanohybrid Synthesis

This scenario is directly supported by the evidence in Section 3.2. Researchers synthesizing novel organic-inorganic nanohybrids, particularly those requiring an asymmetric lipid bilayer membrane on colloidal silica, should procure dihexadecylamine as the specific inner-layer lipid component. The C16 chain length is a critical design parameter for achieving the desired membrane structure [1].

Non-Catalytic Pd Precursor Inks

As indicated by the patent evidence in Section 3.3, scientists developing solution-processable palladium inks for printed electronics should consider dihexadecylamine as the preferred organoamine component. Its solid-state at room temperature (MP 67°C) is a key advantage over lower-melting amines like dodecylamine for creating stable, water-free precursor compositions [1].

Temperature-Sensitive Formulations

Based on the melting point differentiation evidence in Section 3.1, formulators seeking a long-chain alkyl amine that is a solid at room temperature but melts at a lower temperature (67°C) than the C18 analog dioctadecylamine (~72°C) should select dihexadecylamine. This property can be crucial for optimizing processing conditions in applications such as hot-melt additives, asphalt emulsifiers, or corrosion inhibitor coatings where the amine must transition to a liquid state at a defined, lower temperature [1][2].

Technical Documentation Hub

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